Stereochemical Identity Drives Structural Uniqueness – Verified (1R,2S)-trans Configuration vs. Uncontrolled Diastereomers
Methyl 3-(trans-2-hydroxycyclohexyl)-1H-indole-6-carboxylate is consistently listed under its relative stereochemistry as the (1R,2S)‑trans isomer, whereas generic '2-hydroxycyclohexyl' indole entries sold under the same CAS 936711‑50‑1 often represent undefined diastereomeric mixtures or the cis form . The trans isomer forms an intermolecular H‑bonding network and projects the cyclohexyl ring into a distinctly different conformational space than the cis analog, a feature that is critical in target‑binding assays where stereochemistry governs ligand‑receptor complementarity [1].
| Evidence Dimension | Stereochemical identity and vendor specification |
|---|---|
| Target Compound Data | Defined as rel‑(1R,2S)‑trans‑2‑hydroxycyclohexyl diastereomer (MW 273.33) |
| Comparator Or Baseline | Unspecified '2‑hydroxycyclohexyl' indole-6-carboxylate mixtures listed as CAS 936711‑50‑1 |
| Quantified Difference | Qualitative — target compound has defined relative stereochemistry; comparator is undefined diastereomeric mixture |
| Conditions | Vendor catalog comparisons (ChemicalBook, 0elem, CymitQuimica); no direct chiral assay provided |
Why This Matters
For structure‑based drug design and reproducible SAR campaigns, a defined diastereomer is mandatory; procurement of an undefined mixture risks introducing confounding stereochemical variability that cannot be deconvoluted in biological assay data.
- [1] 0elem. (n.d.). 1H-Indole-6-carboxylic acid, 3-[(1R,2S)-2-hydroxycyclohexyl]-, methyl ester, rel- (CAS 936711-50-1). Retrieved from https://www.0elem.com/chemical/cas/936711-50-1 View Source
